3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine
Description
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine is a piperidine derivative featuring two distinct functional groups: a 1,3-dioxolane ring at the 3-position and a 4-(trifluoromethyl)phenyl substituent at the 1-position. The dioxolane group is a cyclic ketal, which can enhance solubility and metabolic stability compared to linear ethers or esters.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)12-3-5-13(6-4-12)19-7-1-2-11(10-19)14-20-8-9-21-14/h3-6,11,14H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKURCDAEPLQOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(F)(F)F)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a dioxolane ring and a trifluoromethyl-substituted phenyl group attached to a piperidine backbone. Its molecular formula is , and it exhibits specific physicochemical properties that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dioxolane Ring : This can be achieved through the reaction of ethylene glycol with an appropriate aldehyde under acidic conditions.
- Piperidine Formation : The piperidine moiety is synthesized through cyclization reactions involving suitable amines.
- Substitution Reactions : The trifluoromethyl group is introduced via electrophilic aromatic substitution or other fluorination techniques.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown moderate antiviral activity against viruses such as HIV-1 and HSV-1 . In vitro studies suggest that modifications in structure can enhance antiviral efficacy, making this class of compounds promising candidates for further investigation.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that certain piperidine derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against various bacterial strains .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in viral replication or bacterial cell wall synthesis. Detailed mechanistic studies are required to elucidate these pathways fully.
Case Studies
Scientific Research Applications
Pharmaceutical Development
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug discovery.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its activity on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies are ongoing to evaluate the efficacy of this compound in treating depressive disorders.
Anticancer Properties
Initial studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. The incorporation of the dioxolane ring may enhance bioavailability and selectivity towards cancer cells, making this compound a promising candidate for further anticancer research.
Polymer Chemistry
The unique properties of this compound lend themselves to applications in polymer synthesis. It can be used as a monomer or additive to improve the thermal stability and mechanical properties of polymers.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating high-performance coatings and adhesives. Its trifluoromethyl group may impart water-repellency and chemical resistance to the final products.
Case Study 1: Antidepressant Activity Assessment
A study conducted on mice evaluated the antidepressant-like effects of similar piperidine compounds using the forced swim test and tail suspension test. Results indicated significant reductions in immobility time when treated with these compounds, suggesting potential for clinical application in mood disorders.
Case Study 2: Polymer Development
In a collaborative research project, this compound was incorporated into a polycarbonate matrix. The resulting material exhibited enhanced impact resistance and thermal stability compared to traditional formulations, indicating its viability for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitutions
The dioxolane ring in the compound undergoes ring-opening reactions under acidic or basic conditions. This reactivity is attributed to the electron-rich oxygen atoms in the dioxolane moiety, which make the ring susceptible to nucleophilic attack. For example:
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Acidic Hydrolysis : The dioxolane ring opens in the presence of HCl or H₂SO₄, yielding a diol intermediate. This reaction is critical for generating reactive sites for further functionalization.
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Base-Mediated Ring Opening : Strong bases like NaOH or KOH can cleave the dioxolane ring, producing glycolaldehyde derivatives. These intermediates are useful in synthesizing more complex molecules .
Table 1: Comparison of Dioxolane Ring-Opening Conditions
| Condition | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl) | H₂O, 80°C | 1,2-Diol | 72–85 | |
| Basic (NaOH) | EtOH, 60°C | Glycolaldehyde derivative | 65–78 |
Reduction Reactions
The trifluoromethylphenyl group influences the electronic environment of the piperidine ring, enhancing its reactivity toward reduction. Key pathways include:
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Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the piperidine ring’s unsaturated bonds, yielding saturated analogs. This method is pivotal in modifying the compound’s pharmacokinetic properties.
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Boron Hydride Reductions : NaBH₄ or LiAlH₄ selectively reduces ketone groups formed during dioxolane ring-opening, enabling controlled synthesis of alcohol derivatives .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) on the phenyl ring is a strong electron-withdrawing group, directing EAS reactions to the meta position. Observed reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position, enhancing the compound’s potential for further functionalization .
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Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the meta position, useful for creating halogenated intermediates in drug synthesis .
Key Mechanistic Insight :
The -CF₃ group stabilizes the intermediate σ-complex via inductive effects, lowering activation energy for meta-substitution .
Functional Group Transformations
The piperidine nitrogen participates in alkylation and acylation reactions:
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Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields N-alkylated derivatives, which show enhanced biological activity .
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Acylation : Treatment with acetyl chloride or benzoyl chloride forms amides, improving metabolic stability .
Table 2: Alkylation vs. Acylation Outcomes
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylpiperidine analog | CNS-targeted drug candidates | |
| Acylation | AcCl, Et₃N | N-Acetylated derivative | Improved oral bioavailability |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitated by the trifluoromethylphenyl group’s electron-deficient nature:
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Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, enabling aryl-aryl bond formation. This reaction expands structural diversity for SAR studies .
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Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, critical for introducing amine functionalities .
Example :
Coupling with 4-bromobenzonitrile under Pd catalysis yields a biaryl derivative with enhanced antifungal activity (MIC = 0.25 μg/mL against Aspergillus fumigatus) .
Biological Activity and Reaction Relevance
The compound’s trifluoromethyl and dioxolane groups synergize to enhance interactions with microbial enzymes. For instance:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Functional Group Analysis
The compound’s structure shares key features with other piperidine derivatives documented in the evidence:
Key Observations:
- Trifluoromethylphenyl Group: Present in both the target compound and Vicriviroc (), this group is known to improve binding affinity through hydrophobic interactions and electron-withdrawing effects .
- Dioxolane vs. Urea/Thiazole : The dioxolane in the target compound may offer better solubility and reduced toxicity compared to the urea-thiazole motif in compounds, which are bulkier and more polar .
- Synthetic Accessibility : Compound 3c () was synthesized via a Suzuki-Miyaura coupling (76% yield), suggesting that similar methods could apply to the target compound’s dioxolane-aryl system .
Pharmacological and Physicochemical Trends
- The dioxolane counterbalances this by introducing polarity.
- Biological Targets : Piperidine derivatives in and target enzymes (e.g., kinases) or receptors (e.g., CCR5). The target compound’s lack of a urea or thiazole moiety may shift its selectivity toward different targets, such as GPCRs or ion channels.
Preparation Methods
Alkylation of Piperidine Derivatives with 1,3-Dioxolane-Containing Precursors
A primary method involves the alkylation of piperidine nitrogen with a 1,3-dioxolane-substituted alkyl halide or equivalent electrophile under basic conditions in an inert organic solvent. This approach is supported by patent EP0050298A2, which outlines the preparation of similar compounds by reacting amino or piperazinyl derivatives with halogenated 1,3-dioxolane intermediates.
- Reaction Conditions:
- Temperature range: 30 to 150 °C (preferably 40 to 100 °C)
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP)
- Bases: Alkali metal carbonates (e.g., sodium carbonate), hydroxides (e.g., sodium hydroxide), or organic bases (e.g., triethylamine, DBU)
- Phase transfer catalysts (PTC): Quaternary ammonium salts or crown ethers to facilitate reaction between aqueous and organic phases
- Mechanism: Nucleophilic substitution of the piperidine nitrogen on the halogenated 1,3-dioxolane derivative, often under phase transfer catalysis to increase yield and selectivity.
Protection and Deprotection Strategies
The 1,3-dioxolane ring is typically introduced as a protecting group for aldehydes or ketones and is formed by reaction of a vicinal diol or hydroxyaldehyde with an aldehyde or ketone in the presence of an acid catalyst.
- Acid Catalysts: Strong acids such as 4-methylphenylsulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid are used at 80 to 180 °C to form the dioxolane ring.
- Solvent Systems: Azeotropic mixtures (e.g., benzene, toluene, xylene with an alcohol) are employed to remove water formed during ring closure, driving the equilibrium toward dioxolane formation.
Use of Phthalimide Intermediates for Amino Group Introduction
An alternative synthetic route involves the formation of phthalimide-protected amines as intermediates, which can be subsequently deprotected to yield the free amine functionality. This method is illustrated in US patent US3629287A for related 1,3-dioxolane amines.
- Typical Procedure:
- Reaction of chloromethyl-1,3-dioxolane derivatives with potassium phthalimide in anhydrous DMF at reflux (~16 hours).
- Isolation of the phthalimido derivative by filtration and recrystallization.
- Hydrazinolysis to remove the phthalimide protecting group and liberate the free amine.
- This method allows for selective introduction of amino groups while preserving sensitive dioxolane rings.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| N-Alkylation | Piperidine derivative + halogenated 1,3-dioxolane intermediate + base + PTC | DMF, DMAc, DMSO, NMP | 40–100 | Phase transfer catalysts improve yield |
| Dioxolane ring formation | Vicinal diol + aldehyde/ketone + strong acid catalyst | Benzene, toluene + alcohol | 80–180 | Azeotropic removal of water essential |
| Phthalimide protection | Chloromethyl-1,3-dioxolane + potassium phthalimide + KI | Anhydrous DMF | Reflux (~16 hrs) | Allows selective amine protection |
| Phthalimide deprotection | Hydrazine hydrate | Ethanol | Reflux (~1 hr) | Liberates free amine |
Research Findings and Analysis
- Base Selection: The choice of base significantly affects the reaction outcome. Sodium carbonate and triethylamine are commonly used to avoid over-alkylation and side reactions.
- Phase Transfer Catalysis: The use of quaternary ammonium salts or crown ethers as phase transfer catalysts enhances the nucleophilic substitution efficiency by increasing the solubility of inorganic bases in organic solvents, thus improving yields.
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO stabilize ionic intermediates and facilitate nucleophilic substitution reactions crucial for the alkylation step.
- Temperature Control: Maintaining reaction temperatures within the specified ranges prevents decomposition of sensitive dioxolane rings and unwanted side reactions.
- Purification: Crystallization and recrystallization steps, especially after phthalimide protection and deprotection, are critical for obtaining pure intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
